molecular formula C16H18N2O6S B2681801 (E)-4-((6-acetyl-3-(ethoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)amino)-4-oxobut-2-enoic acid CAS No. 853749-15-2

(E)-4-((6-acetyl-3-(ethoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)amino)-4-oxobut-2-enoic acid

Cat. No. B2681801
CAS RN: 853749-15-2
M. Wt: 366.39
InChI Key: CPKWAAIKDIUJHP-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-((6-acetyl-3-(ethoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)amino)-4-oxobut-2-enoic acid is a useful research compound. Its molecular formula is C16H18N2O6S and its molecular weight is 366.39. The purity is usually 95%.
BenchChem offers high-quality (E)-4-((6-acetyl-3-(ethoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)amino)-4-oxobut-2-enoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-4-((6-acetyl-3-(ethoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)amino)-4-oxobut-2-enoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Luminescent Molecular Crystals

The chemical compound has been utilized in the synthesis of organic molecular crystals exhibiting highly stable photoluminescence under ambient conditions. This stability has been confirmed through a decade of exploitation, highlighting the compound's potential in materials science for applications requiring durable luminescent properties (Zhestkij et al., 2021).

Heterocyclic Synthesis

In heterocyclic chemistry, derivatives of the compound serve as critical intermediates for synthesizing various heterocyclic compounds. These include pyridazinone, furanone, oxazinone, diazapine, pyrane, and hydroxyl pyridine derivatives. The steric factor significantly influences regioselectivity, emphasizing the compound's role in the diverse synthesis of heterocyclic frameworks (El-Hashash & Rizk, 2016).

Nucleophilic Substitution Reactions

The compound has been engaged in nucleophilic substitution reactions leading to the production of novel heterocyclic systems. These reactions showcase the compound's versatility in organic synthesis, facilitating the creation of complex molecules with potential applications in pharmaceuticals and materials science (Salem et al., 2014).

Multienzyme Complex Role

Although not directly related to the specific chemical structure , the broader class of 2-oxo acid dehydrogenase complexes, to which this compound could theoretically contribute, plays a pivotal role in intermediary metabolism. These complexes are integral to energy production and regulatory mechanisms within mitochondria, highlighting the potential biological significance of related compounds (Yeaman, 1989).

Structural and Spectroscopic Investigation

The compound's structural and spectroscopic features have been extensively studied, providing insights into its physicochemical properties. These investigations include X-ray crystallography, FT-IR, and thermal analyses, contributing to a deeper understanding of the compound's stability, reactivity, and potential applications in material science and drug development (Zayed, El-desawy, & Eladly, 2019).

properties

IUPAC Name

(E)-4-[(6-acetyl-3-ethoxycarbonyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)amino]-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O6S/c1-3-24-16(23)14-10-6-7-18(9(2)19)8-11(10)25-15(14)17-12(20)4-5-13(21)22/h4-5H,3,6-8H2,1-2H3,(H,17,20)(H,21,22)/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPKWAAIKDIUJHP-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-((6-acetyl-3-(ethoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)amino)-4-oxobut-2-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.